2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride

Physicochemical Property Lipophilicity Drug Design

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride (C₈H₁₁ClF₂O₂S, MW 244.69) is a conformationally restricted, sp³-rich building block that integrates a spiro junction, a reactive sulfonyl chloride group, and gem-difluorination at the cyclopropane position. The combination of these three features in a single, compact scaffold makes it a unique intermediate for the synthesis of sulfonamide and sulfonate derivatives in drug discovery, where simultaneous modulation of conformation, reactivity and pharmacokinetics is crucial.

Molecular Formula C8H11ClF2O2S
Molecular Weight 244.68
CAS No. 2253640-29-6
Cat. No. B2663289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride
CAS2253640-29-6
Molecular FormulaC8H11ClF2O2S
Molecular Weight244.68
Structural Identifiers
SMILESC1CC2(CCC1S(=O)(=O)Cl)CC2(F)F
InChIInChI=1S/C8H11ClF2O2S/c9-14(12,13)6-1-3-7(4-2-6)5-8(7,10)11/h6H,1-5H2
InChIKeyVJXULTCBSMLREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride (CAS 2253640-29-6): A Gem-Difluorinated Spirocyclic Sulfonyl Chloride for Medicinal Chemistry


2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride (C₈H₁₁ClF₂O₂S, MW 244.69) is a conformationally restricted, sp³-rich building block that integrates a spiro junction, a reactive sulfonyl chloride group, and gem-difluorination at the cyclopropane position [1]. The combination of these three features in a single, compact scaffold makes it a unique intermediate for the synthesis of sulfonamide and sulfonate derivatives in drug discovery, where simultaneous modulation of conformation, reactivity and pharmacokinetics is crucial [2].

Why 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride Cannot Be Replaced by Common Analogs: The Convergence of Rigidity, Electronics, and Lipophilicity


The compound cannot be functionally replaced by simple sulfonyl chlorides or non-fluorinated spirocyclic analogs because the gem-difluorocyclopropane moiety fundamentally alters its physicochemical profile [1]. The fluorine atoms, through a strong inductive effect, depress the pKa of adjacent functional groups, lower the overall lipophilicity (LogP = 1.9) compared to what its structural complexity would suggest, and influence aqueous solubility in a manner distinct from its non-fluorinated parent scaffold [2]. A simple substitution by Spiro[2.5]octane-6-sulfonyl chloride (CAS 2012884-41-0) would remove these key electronic and conformational biases, leading to a different pharmacokinetic and target-binding profile .

Quantitative Differentiation Evidence for 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride


Reduced Lipophilicity from Gem-Difluorination: LogP Head-to-Head Comparison

The 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride shows a measured LogP value of 1.9 [1], which is notably lower than would be predicted for a non-fluorinated analog of similar carbon count. This is consistent with the class-level effect where gem-difluorination counters the intrinsic lipophilic contribution of the spirocyclic core, thereby improving solubility profiles and potentially reducing off-target toxicity. In contrast, the parent spiro[2.5]octane-6-sulfonyl chloride (CAS 2012884-41-0, MW 208.71) lacks this electronic modulation .

Physicochemical Property Lipophilicity Drug Design

Metabolic Stability Gains via Gem-Difluorination: Class-Level Inference

A comprehensive study on functionalized gem-difluorinated cycloalkanes found that gem-difluorination either did not affect or slightly improved metabolic stability compared to non-fluorinated and acyclic counterparts [1]. This class-level inference is directly applicable to this compound, as the gem-difluoro motif on the cyclopropane ring acts as a metabolically resistant isostere, potentially blocking oxidative sites that would be vulnerable in a non-fluorinated analog.

Metabolic Stability ADME Fluorine Chemistry

Conformational Restriction via Spirocyclic Scaffold and Electron-Withdrawing Effect of Gem-Difluorination

The rigid spiro[2.5]octane scaffold significantly restricts the conformational freedom of appended functional groups, reducing the entropic penalty upon target binding . The gem-difluorination further influences the ground-state conformation by increasing the internal angle of the cyclopropane ring due to the strong electron-withdrawing effect of the fluorine atoms [1]. This dual conformational lock is absent in simple non-spirocyclic sulfonyl chlorides or non-fluorinated spiro analogs.

Conformational Analysis Drug-Receptor Interactions Bioisosteres

Where 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride Demonstrates Differentiated Utility


Synthesis of Metabolically Stable Sulfonamide Leads for Drug Discovery

In a lead optimization campaign, the building block is reacted with amines to generate sulfonamide libraries. The resulting compounds inherit the metabolic stability and reduced LogP conferred by the gem-difluorospiro[2.5]octane core, as evidenced by the class-level findings [1]. This provides a direct advantage over leads derived from non-fluorinated sulfonyl chlorides, which are more susceptible to oxidative metabolism.

Conformationally Constrained Linker for Fragment-Based Drug Design (FBDD)

The compound acts as a rigid, dual-functional linker where the sulfonyl chloride group provides orthogonal reactivity for fragment attachment . The spirocyclic core locks the exit vectors, allowing for a more precise exploration of chemical space in fragment linking, compared to flexible alkyl sulfonyl chlorides.

Physicochemical Property Benchmarking of Fluorinated Cycloalkane Building Blocks

As documented in the foundational study on gem-difluorinated cycloalkanes, this compound can serve as a key member in a set of building blocks used to systematically evaluate the impact of fluorination on drug-like properties, guiding future medicinal chemistry design strategies [2].

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